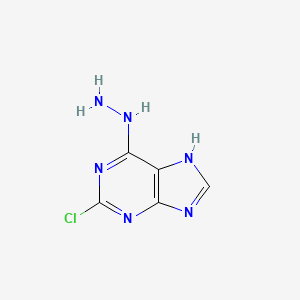

2-chloro-6-hydrazinyl-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-7H-purin-6-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN6/c6-5-10-3-2(8-1-9-3)4(11-5)12-7/h1H,7H2,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFNQRYMMJROEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968877 | |

| Record name | 2-Chloro-6-hydrazinyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5404-88-6 | |

| Record name | 5404-88-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-hydrazinyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Characterization of 2-Chloro-6-hydrazinyl-9H-purine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-chloro-6-hydrazinyl-9H-purine, a key intermediate in the development of novel therapeutics. Purine analogs are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antiviral properties. This document offers a detailed, field-proven perspective on the regioselective synthesis of this compound, the critical characterization techniques required for structural confirmation and purity assessment, and the underlying scientific principles that guide these processes. It is intended to serve as a valuable resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of purine-based therapeutic agents.

Introduction: The Significance of this compound in Medicinal Chemistry

Purine scaffolds are privileged structures in drug discovery, forming the core of many endogenous molecules and approved drugs. The strategic functionalization of the purine ring system allows for the fine-tuning of pharmacological activity. This compound is a versatile synthetic intermediate, with the hydrazinyl group at the C6 position serving as a reactive handle for the introduction of diverse functionalities through condensation reactions, while the chloro group at the C2 position offers a site for further nucleophilic substitution. This dual functionality makes it a valuable building block for creating libraries of novel purine derivatives for screening against various biological targets.

Synthesis of this compound: A Regioselective Approach

The synthesis of this compound is most effectively and regioselectively achieved through the nucleophilic aromatic substitution of 2,6-dichloro-9H-purine with hydrazine hydrate.[1][2] The rationale behind this strategy lies in the differential reactivity of the C2 and C6 positions of the purine ring. The C6 position is more susceptible to nucleophilic attack than the C2 position, allowing for a controlled, stepwise reaction.

Causality of Experimental Choices

-

Starting Material: 2,6-dichloro-9H-purine is the ideal precursor due to the presence of two leaving groups (chloro) at the desired positions for substitution.

-

Nucleophile: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile that readily displaces the chloro group at the C6 position. The use of a monohydrate is common for ease of handling.

-

Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the reactants and facilitates the reaction at reflux temperatures without participating in the reaction itself.

-

Base: A mild base, such as triethylamine, can be used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3] However, in many procedures, the reaction proceeds efficiently without an added base.

-

Temperature: Refluxing in ethanol provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2,6-dichloro-9H-purine (1.0 eq) in ethanol, add hydrazine hydrate (1.1-1.5 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a specified period (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and dried under vacuum to yield this compound. Further purification, if necessary, can be achieved by recrystallization.

Visualization of the Synthetic Workflow

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-chloro-6-hydrazinyl-9H-purine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic purine analogue, 2-chloro-6-hydrazinyl-9H-purine, stands as a molecule of significant interest within medicinal chemistry and drug discovery. While direct and extensive research on this specific compound is emerging, its structural motifs—a chlorinated purine core and a reactive hydrazinyl group—suggest a compelling, multi-faceted mechanism of action. This technical guide synthesizes the current understanding of related purine analogues to propose a putative mechanism for this compound, focusing on its potential as an anticancer and antiviral agent. We will delve into its likely molecular targets, the resultant cellular consequences, and provide detailed, field-proven experimental protocols to validate these hypotheses. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this intriguing compound.

Introduction: The Therapeutic Promise of Purine Analogues

Purine analogues have long been a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous purines, these compounds can competitively inhibit enzymes essential for nucleic acid synthesis, leading to the disruption of DNA replication and the induction of apoptosis in rapidly proliferating cancer cells or virus-infected cells. The chemical scaffold of this compound suggests a nuanced interplay of established and novel mechanistic pathways. The 2-chloro substitution can influence the electronic properties of the purine ring, potentially enhancing its interaction with target enzymes, while the 6-hydrazinyl moiety introduces a reactive site for covalent modification or the generation of reactive species.

Proposed Mechanism of Action: A Multi-pronged Cellular Assault

Based on the extensive literature on related chloropurines and hydrazinyl-containing compounds, we propose a dual-pronged mechanism of action for this compound, primarily centered on cytotoxicity towards malignant and virally infected cells.

Disruption of Nucleic Acid Synthesis and Induction of Apoptosis

A primary and well-documented mechanism for purine analogues is the inhibition of DNA synthesis.[1] Once inside the cell, this compound is likely metabolized by cellular kinases to its triphosphate form. This metabolite can then act as a competitive inhibitor of DNA polymerases, leading to chain termination and halting DNA replication. The resulting DNA damage and replicative stress are potent triggers for the intrinsic apoptotic pathway.

Furthermore, the accumulation of the triphosphate analogue can disrupt the delicate balance of the deoxynucleotide pool, further impeding DNA synthesis and repair. This multi-faceted assault on DNA integrity culminates in cell cycle arrest and programmed cell death.

Caption: Proposed pathway for apoptosis induction by this compound.

Modulation of Cellular Redox Homeostasis

The hydrazinyl moiety of the compound introduces a second, potentially potent, mechanism of action: the disruption of cellular redox balance. Hydrazine derivatives are known to undergo metabolic activation to form reactive species that can lead to oxidative stress. This can occur through enzymatic and non-enzymatic pathways, resulting in the generation of reactive oxygen species (ROS) and the depletion of cellular antioxidants, most notably glutathione (GSH).

The depletion of GSH can have profound consequences for the cell. It sensitizes cells to the damaging effects of ROS, leading to lipid peroxidation, protein damage, and further DNA damage. The loss of GSH also compromises the cell's ability to detoxify other xenobiotics, potentially synergizing with other chemotherapeutic agents.

Experimental Validation: A Guide to Mechanistic Studies

To rigorously test the proposed mechanisms of action for this compound, a series of well-defined in vitro assays are recommended. The following protocols are provided as a starting point and should be optimized for the specific cell lines and experimental conditions used.

Cytotoxicity Assessment: The MTT Assay

The initial step in characterizing the biological activity of a novel compound is to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide Flow Cytometry

To confirm that cytotoxicity is mediated by apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining is recommended. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.

Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.

DNA Synthesis Inhibition: BrdU Incorporation Assay

To directly assess the effect of the compound on DNA replication, a Bromodeoxyuridine (BrdU) incorporation assay can be performed. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with a specific antibody.

Experimental Protocol: BrdU Incorporation Assay

-

Cell Treatment and Labeling: Treat cells with various concentrations of this compound for a specified time, then add BrdU to the culture medium and incubate for an additional 2-4 hours to allow for incorporation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.

-

DNA Denaturation: Treat the cells with 2N HCl to denature the DNA and expose the incorporated BrdU.

-

Immunostaining: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

-

Microscopy or Flow Cytometry: Visualize and quantify the BrdU-positive cells using fluorescence microscopy or flow cytometry.

Glutathione Depletion Assay

To investigate the impact of this compound on cellular redox status, a glutathione (GSH) depletion assay is crucial. This can be performed using a colorimetric assay kit.

Experimental Protocol: Glutathione Depletion Assay

-

Cell Treatment: Treat cells with the compound at various concentrations and time points.

-

Cell Lysis: Lyse the cells to release intracellular GSH.

-

Deproteinization: Remove proteins from the cell lysate, as they can interfere with the assay.

-

GSH Detection: Use a commercial GSH assay kit, which typically involves the reaction of GSH with a chromogenic reagent (e.g., DTNB) that produces a colored product.

-

Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength.

-

Quantification: Determine the concentration of GSH in the treated samples by comparing the absorbance to a standard curve of known GSH concentrations.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following table provides a template for how the results from the proposed experiments should be presented.

| Assay | Cell Line | Parameter | Value (e.g., µM) |

| Cytotoxicity | HeLa | IC50 | To be determined |

| A549 | IC50 | To be determined | |

| MCF-7 | IC50 | To be determined | |

| Apoptosis | HeLa | % Apoptotic Cells at IC50 | To be determined |

| DNA Synthesis | HeLa | IC50 (BrdU) | To be determined |

| GSH Depletion | HeLa | % GSH reduction at IC50 | To be determined |

Conclusion and Future Directions

This compound is a synthetic purine analogue with significant therapeutic potential, predicated on a likely multi-faceted mechanism of action. The proposed mechanisms, including the inhibition of DNA synthesis, induction of apoptosis, and disruption of cellular redox homeostasis, provide a solid framework for future investigations. The experimental protocols detailed in this guide offer a clear path to validating these hypotheses and elucidating the precise molecular targets of this compound. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in translating the promising in vitro findings into tangible therapeutic applications.

References

- Robak T, Robak P. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Curr Pharm Des. 2012;18(23):3373-88.

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

AMSBIO. Glutathione Assay. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Targets of 2-Chloro-6-hydrazinyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological targets of the synthetic purine derivative, 2-chloro-6-hydrazinyl-9H-purine. Drawing upon the extensive body of research into the biological activities of structurally related purine analogs and hydrazone-containing compounds, this document will explore the most probable molecular targets, postulate mechanisms of action, and provide actionable experimental protocols for target validation. The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of therapeutic agents.[1][2][3][4] The specific substitutions at the C2 and C6 positions of the purine ring, as seen in this compound, are critical determinants of its potential biological activity.

Potential Biological Targets: A Multi-faceted Profile

While direct experimental evidence for the biological targets of this compound is not yet extensively published, a robust body of literature on analogous compounds allows for the formulation of well-grounded hypotheses. The biological potential of this compound likely arises from the synergistic interplay of its 2,6-disubstituted purine core and the reactive 6-hydrazinyl moiety.

Protein Kinases: A Primary Target Class for Purine Analogs

The purine ring system is a well-established ATP-competitive scaffold for the inhibition of protein kinases.[1][2][3][4] Numerous purine analogs have been developed as potent inhibitors of various kinases, with some achieving clinical success as anticancer agents.[5] The 2,6,9-trisubstituted purines, in particular, have been a focus of intensive research and development.[5][6]

Key Potential Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): 2,6,9-trisubstituted purine derivatives, such as roscovitine, are known to target multiple CDKs, leading to cell cycle arrest and apoptosis.[5] The structural similarity of this compound to these compounds suggests it may also exhibit inhibitory activity against CDKs.

-

Oncogenic Tyrosine Kinases: Purine derivatives have been designed as inhibitors of oncogenic tyrosine kinases like Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3-ITD), which are key drivers in certain leukemias and lymphomas.[6]

-

Signal Transducer and Activator of Transcription 3 (STAT3): Some 2,6-disubstituted purine derivatives have been identified as inhibitors of STAT3 phosphorylation, a critical node in many cancer signaling pathways.[7]

The likely mechanism of action is the competitive binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting signal transduction pathways that are often hyperactive in cancer.

Caption: Potential Kinase Inhibition Pathway of this compound.

Enzymes of Purine Metabolism

Given its purine core, this compound is a candidate for interacting with enzymes involved in purine metabolism.

-

Purine Nucleoside Phosphorylase (PNP): 2,6-disubstituted purines have been investigated as inhibitors of PNP, particularly in pathogens like Helicobacter pylori.[8][9] Inhibition of this enzyme can disrupt the purine salvage pathway, which is essential for organisms that cannot synthesize purines de novo.[8]

-

Adenosine Kinase (AK): 6,8-disubstituted purine nucleosides have been shown to be potent inhibitors of adenosine kinase.[10] While the subject compound is not a nucleoside, its purine core suggests a potential for interaction with the active site of this enzyme.

Other Potential Enzyme and Protein Targets

The diverse biological activities of purine analogs and hydrazones suggest a broader range of potential targets.

-

Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1): In the context of infectious diseases, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have been identified as a novel class of antitubercular agents that inhibit DprE1, an enzyme crucial for mycobacterial cell wall synthesis.[11]

-

Poly(A)-selective Ribonuclease (Caf1): Purine-2,6-dione derivatives have been discovered as inhibitors of the human poly(A)-selective ribonuclease Caf1, an enzyme involved in mRNA deadenylation.[12]

-

Acetylcholinesterase (AChE): The hydrazone moiety is present in a number of compounds designed as AChE inhibitors for the potential treatment of Alzheimer's disease.[13][14] This raises the possibility that this compound could exhibit similar activity.

Postulated Mechanisms of Action and Cellular Effects

Based on the potential biological targets, the administration of this compound to biological systems, particularly cancer cell lines, is anticipated to elicit a range of cellular responses.

-

Antiproliferative Activity: Inhibition of key kinases, such as CDKs and oncogenic tyrosine kinases, is expected to lead to a potent antiproliferative effect.[15][16]

-

Induction of Apoptosis: Disruption of pro-survival signaling pathways through kinase inhibition is a common mechanism for inducing programmed cell death (apoptosis) in cancer cells.[16]

-

Cell Cycle Arrest: Targeting CDKs would likely result in the arrest of the cell cycle at specific checkpoints, preventing cellular replication.[16]

Experimental Protocols for Target Validation

To empirically determine the biological targets of this compound, a systematic, multi-tiered experimental approach is recommended.

General Experimental Workflow

Caption: A tiered experimental workflow for target validation.

Detailed Protocol: Kinase Inhibition Assay (Example: CDK2)

This protocol describes a representative in vitro assay to determine the inhibitory potential of this compound against a specific kinase, such as CDK2.

Materials:

-

Recombinant human CDK2/Cyclin E1 enzyme complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., a histone H1-derived peptide)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Roscovitine)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white microplates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Reaction Setup:

-

To each well of a 384-well plate, add 5 µL of the diluted compound or control (DMSO for no inhibition, positive control inhibitor).

-

Add 10 µL of a 2.5x solution of the substrate peptide and ATP in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of a 2.5x solution of the CDK2/Cyclin E1 enzyme in kinase buffer.

-

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection:

-

Add 25 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for a high concentration of the positive control).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Detailed Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)[7]

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

-

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability versus the logarithm of the compound concentration.

-

Determine the IC₅₀ value from the dose-response curve.

-

Quantitative Data on Structurally Related Compounds

The following table summarizes the reported inhibitory concentrations (IC₅₀) for various purine derivatives against different biological targets. This data provides a benchmark for the anticipated potency of this compound.

| Compound Class | Target | IC₅₀ | Reference |

| 2,6-disubstituted purine derivative (PD26-TL07) | STAT3 (in MDA-MB-231 cells) | 1.25 ± 0.38 µM | [7] |

| 2-chloro-3-hydrazinopyrazine derivative (CHP4) | Acetylcholinesterase (AChE) | 3.76 µM | [14] |

| 6,8-disubstituted purine nucleoside (10b) | Adenosine Kinase (AK) | 0.019 µM | [10] |

| 2-chloropurine arabinonucleoside (4b) | U937 cell proliferation | 16 µM | [15] |

Conclusion

This compound is a synthetic molecule with significant potential for biological activity, primarily through the inhibition of protein kinases and enzymes involved in purine metabolism. Its structural features, shared with a multitude of biologically active compounds, suggest a promising avenue for further investigation in the fields of oncology and potentially infectious diseases. The experimental protocols outlined in this guide provide a clear roadmap for the elucidation of its specific biological targets and mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

- Sharma, S., Mehndiratta, S., & Kumar, S. (2015). Purine analogues as kinase inhibitors: A review. Taipei Medical University.

- Sharma, S., et al. (2014). Purine Analogues as Kinase Inhibitors: A Review. Ingenta Connect.

- Mehndiratta, S., et al. (2015). Purine analogues as kinase inhibitors: A review. PubMed.

- ResearchGate. (2025). Purine Analogues as Kinase Inhibitors: A Review | Request PDF.

- ResearchGate. (n.d.).

- European Journal of Medicinal Chemistry. (2023). 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. PubMed.

- PLoS ONE. (n.d.). Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. PubMed Central.

- European Journal of Medicinal Chemistry. (2019).

- Benchchem. (n.d.). 9-Benzyl-6-hydrazinyl-9h-purine.

- Narczyk, M., et al. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Bioorganic & Medicinal Chemistry Letters. (n.d.). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. PubMed.

- Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. PubMed.

- ResearchGate. (2025).

- Hu, Y. L., Liu, X., & Lu, M. (n.d.). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.

- RSC Publishing. (n.d.).

- Journal of Medicinal Chemistry. (n.d.). Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives.

- Molecules. (2023).

- Holland-Frei Cancer Medicine. 6th edition. (n.d.). Purine Analogs. NCBI Bookshelf.

- Journal of Medicinal Chemistry. (n.d.). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. PubMed.

- Journal of Pharmacy and Bioallied Sciences. (n.d.). A review exploring biological activities of hydrazones. PMC - PubMed Central.

- Taheri, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Scientific Reports.

- Current Medicinal Chemistry. (n.d.).

- International Journal of Molecular Sciences. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed.

Sources

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine kinase inhibitors. 4. 6,8-Disubstituted purine nucleoside derivatives. Synthesis, conformation, and enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]

- 16. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability Profile of 2-chloro-6-hydrazinyl-9H-purine: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-6-hydrazinyl-9H-purine is a critical intermediate in the synthesis of various biologically active purine derivatives, which are cornerstones in the development of therapeutics for oncology and virology.[1][2] The successful transition of this molecule from a laboratory reagent to a scalable synthetic precursor hinges on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, establishing a stability-indicating analytical method, and executing forced degradation studies in line with international regulatory standards.[3][4] The causality behind experimental choices is elucidated to empower researchers to not only generate robust data but also to interpret it within the broader context of drug development.

Introduction: The Strategic Importance of Early-Stage Characterization

In drug discovery and development, the physicochemical properties of synthetic intermediates are as critical as those of the final active pharmaceutical ingredient (API). Poor solubility can create significant hurdles in reaction kinetics, purification, and formulation, while uncharacterized instability can compromise the integrity of the synthetic route and the final product.

This compound, with its reactive chloro and hydrazinyl moieties, presents a unique set of challenges and opportunities. The hydrazine group offers a versatile handle for further chemical elaboration, while the chloro group can be displaced to introduce additional diversity.[5] However, these same functional groups can be susceptible to degradation. Therefore, a proactive and systematic evaluation of its solubility and stability is not merely a data-gathering exercise; it is a crucial risk mitigation strategy that informs process development, formulation design, and analytical control strategies.

This guide is structured to provide a logical and practical workflow, beginning with the foundational analytical methods, progressing through solubility profiling, and culminating in a comprehensive stability assessment.

Core Analytical Methodology: The Stability-Indicating HPLC-UV Method

A robust, validated analytical method is the bedrock of any solubility or stability study. It must be "stability-indicating," meaning it can accurately quantify the parent compound and separate it from any potential degradants or related impurities.[6] For a purine-based chromophoric molecule like this compound, a reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV) method is the workhorse technique.[7][8]

Rationale for Method Selection

-

Specificity: RP-HPLC provides excellent resolving power to separate the parent analyte from degradation products, which are likely to have different polarities.

-

Sensitivity: Purine rings exhibit strong UV absorbance, typically between 250-280 nm, allowing for sensitive detection and quantification.[9][10][11] The UV spectrum of the related 6-chloropurine shows a λmax at 265 nm, providing a logical starting point.[12]

-

Quantification: With proper calibration, the method provides precise and accurate concentration measurements essential for solubility and degradation rate calculations.

Protocol: Development of a Stability-Indicating HPLC-UV Method

-

Instrument and Column:

-

HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or multi-wavelength UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. This provides a slightly acidic pH to ensure consistent ionization of the purine nitrogen atoms.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions (Starting Point):

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at 265 nm. A PDA detector should be used to acquire full spectra to check for peak purity and identify optimal wavelengths for any degradants.[8]

-

Gradient Elution: A typical starting gradient would be 5% to 95% Mobile Phase B over 20 minutes, followed by a hold and re-equilibration period. This broad gradient is designed to elute both polar degradants and the less polar parent compound.

-

-

Sample Preparation:

-

Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically suitable to ensure solubility during analysis.

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like DMSO.[12]

-

Working Standards: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the diluent.

-

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, but for the purpose of these studies, initial validation should focus on specificity. This is achieved by analyzing samples from the forced degradation studies (Section 4.0) to ensure all degradation peaks are resolved from the parent peak.

Solubility Profiling: From High-Throughput Screening to Definitive Measurement

Solubility is a critical parameter that influences bioavailability and formulation.[13] It is essential to distinguish between kinetic and thermodynamic solubility, as they answer different questions in the development lifecycle.[14]

Kinetic Solubility: Assessing Practical Dissolution

Kinetic solubility measures the concentration of a compound in solution after a short incubation time when added from a concentrated DMSO stock.[15] It mimics the conditions of many high-throughput biological screens and is a valuable indicator of potential precipitation issues.[13][16]

-

Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.[16]

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Execution:

-

Sample Analysis:

-

After incubation, filter the samples through a 0.45 µm filter plate or centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet any precipitate.[7]

-

Carefully transfer the supernatant and quantify the concentration of the dissolved compound using the pre-developed HPLC-UV method (Section 2.0).

-

The resulting concentration is the kinetic solubility.

-

Thermodynamic Solubility: Determining True Equilibrium

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[17] This is the "true" solubility and is a fundamental property used for formulation and biopharmaceutical modeling.[18] The shake-flask method is the gold standard.[15]

-

Preparation:

-

Execution:

-

Seal the vials and place them in a shaker or thermomixer at a controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached.[15][17] Longer incubation times (48-72 hours) may be necessary, and this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

-

-

Sample Analysis:

-

After incubation, allow the vials to sit undisturbed for a short period to let larger particles settle.

-

Filter the supernatant through a 0.45 µm syringe filter. The first few drops should be discarded to avoid any adsorption effects from the filter material.

-

Quantify the concentration of the dissolved compound in the filtrate using the HPLC-UV method.

-

Data Presentation: Solubility Summary

All quantitative solubility data should be summarized for clear comparison.

| Parameter | Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic Solubility | PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic Solubility | PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic Solubility | 0.1 M HCl (pH ~1) | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic Solubility | 0.1 M NaOH (pH ~13) | 25 | [Insert Data] | [Insert Data] |

Workflow for Solubility Determination

Caption: Workflow for conducting forced degradation studies.

Formal Stability Study Design

Based on the forced degradation results, a formal stability study can be designed according to ICH Q1A(R2) guidelines. [3]This study establishes a re-test period for the intermediate.

Protocol: ICH Stability Study

-

Batches: Use at least one representative batch of this compound. [6]2. Container Closure System: Store the material in a container that is representative of what will be used for long-term storage.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH. [19] * Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH. [19]4. Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months. [3] * Accelerated: 0, 3, 6 months. [3]5. Tests to be Performed: At each time point, the sample should be tested for:

-

Appearance (visual inspection).

-

Assay (quantification via stability-indicating HPLC method).

-

Degradation products (quantification of known and unknown impurities).

-

Conclusion and Forward-Looking Strategy

This technical guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of this compound's solubility and stability. By systematically applying the detailed protocols for analytical method development, solubility profiling, and stability testing, researchers can generate high-quality, reliable data. This data is paramount for making informed decisions in process chemistry, mitigating downstream risks in formulation, and ensuring the overall quality and consistency of the synthetic route. A thorough understanding of these fundamental properties is an indispensable step in the successful development of novel purine-based therapeutics.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

K. K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Căpriţă, R., & Căpriţă, A. (2010). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Journal of Animal Science and Biotechnology, 43(2). Retrieved from [Link]

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed, 29(12), 1163-1169. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved from [Link]

-

Polem, V. L., et al. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 8(3). Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

George, N., et al. (2021). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. MDPI. Retrieved from [Link]

-

Jinnah, H. A., et al. (2022). Comprehensive measurement of purines in biological samples. Frontiers in Bioscience-Landmark. Retrieved from [Link]

-

ResearchGate. (n.d.). Time-dependent UV-Vis spectra. Retrieved from [Link]

-

MDPI. (2011). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Retrieved from [Link]

-

ResearchGate. (2019). Green Regioselective Synthesis of (Purin-6-yl)hydrazones. Retrieved from [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Retrieved from [Link]

- Google Patents. (1997). Assays for detection of purine metabolites.

-

International Journal of Current Pharmaceutical and Clinical Research. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]

-

Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society. Retrieved from [Link]

-

Cavalieri, L. F., et al. (1948). Ultraviolet Absorption Spectra of Purines, Pyrimidines and Triazolopyrimidines. Journal of the American Chemical Society. Retrieved from [Link]

-

NIST. (n.d.). Purine, 2-chloro-6-hydrazino-. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

AWS. (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Wikipedia. (n.d.). Theophylline. Retrieved from [Link]

-

Dressman, J. B., & Poust, R. I. (1983). Stability of allopurinol and of five antineoplastics in suspension. American journal of hospital pharmacy. Retrieved from [Link]

-

Wikipedia. (n.d.). Purine analogue. Retrieved from [Link]

Sources

- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Purine analogue - Wikipedia [en.wikipedia.org]

- 3. database.ich.org [database.ich.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchps.com [jchps.com]

- 6. snscourseware.org [snscourseware.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]

- 9. ibna.ro [ibna.ro]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The Genesis of a Versatile Purine Precursor: A Technical Guide to the Initial Synthesis and Discovery of 2-Chloro-6-hydrazinyl-9H-purine

A deep dive into the foundational chemistry of a key heterocyclic building block, this guide illuminates the initial synthesis, mechanistic underpinnings, and characterization of 2-chloro-6-hydrazinyl-9H-purine. Tailored for researchers and professionals in drug discovery and organic synthesis, this document provides a comprehensive understanding of this important scaffold.

Introduction: The Dawn of Purine Analogs and the Quest for Bioactive Molecules

The mid-20th century marked a transformative era in medicinal chemistry, largely spearheaded by the pioneering work of George Hitchings and Gertrude Elion.[1][2] Their systematic exploration of purine and pyrimidine analogs ushered in the age of rational drug design, moving away from serendipitous discovery towards the targeted synthesis of molecules that could interfere with nucleic acid metabolism.[1][3] This approach led to the development of groundbreaking therapies for leukemia, gout, and microbial infections.[1][4][5][6] It is within this fertile scientific landscape that the synthesis of various substituted purines, including this compound, was conceived. The introduction of a hydrazinyl group at the C6 position and a chloro group at the C2 position of the purine ring created a versatile intermediate, ripe for further chemical elaboration to generate libraries of novel compounds with potential therapeutic applications.

The Synthetic Pathway: Regioselective Nucleophilic Aromatic Substitution

The initial and most direct synthesis of this compound is achieved through the reaction of 2,6-dichloropurine with hydrazine hydrate. This reaction is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic system.

Reaction Scheme:

A schematic representation of the synthesis of this compound.

Mechanistic Insights and Regioselectivity

The key to this synthesis lies in the regioselective displacement of one of the two chlorine atoms. The C6 position of the purine ring is more susceptible to nucleophilic attack than the C2 position. This enhanced reactivity is attributed to the greater ability of the adjacent nitrogen atoms in the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at C6.

The reaction mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electron-deficient C6 carbon of 2,6-dichloropurine.

-

Formation of a Meisenheimer Complex: This attack forms a tetrahedral intermediate, known as a Meisenheimer complex, where the negative charge is delocalized over the purine ring system, with significant resonance stabilization provided by the neighboring nitrogen atoms.

-

Departure of the Leaving Group: The complex then collapses, expelling the chloride ion as the leaving group and re-establishing the aromaticity of the purine ring.

The presence of the electron-withdrawing chloro group at the C2 position further activates the ring towards nucleophilic attack, while remaining intact during the selective substitution at C6 under controlled conditions.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures.

Materials and Equipment:

-

2,6-Dichloropurine

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,6-dichloropurine (1 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: To the stirred suspension, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound under vacuum to obtain the final product as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Observations |

| Appearance | White to off-white solid |

| Melting Point | Decomposes above 200 °C |

| 1H NMR (DMSO-d6) | δ ~8.0 (s, 1H, C8-H), ~7.8 (br s, 1H, NH), ~4.5 (br s, 2H, NH2) |

| 13C NMR (DMSO-d6) | Signals expected in the aromatic region for the purine ring carbons. |

| Mass Spectrometry (MS) | [M+H]+ at m/z 185.03 |

| Infrared (IR) | Peaks corresponding to N-H stretching and bending, and C=N and C=C stretching of the purine ring. |

Conclusion and Future Perspectives

The synthesis of this compound represents a cornerstone in the development of purine-based chemistry. Its discovery, rooted in the foundational work on purine antagonists, has provided chemists with a versatile platform for the creation of a vast array of derivatives. The hydrazinyl moiety serves as a reactive handle for the introduction of diverse functionalities, leading to the exploration of new chemical space and the identification of novel bioactive compounds. The continued investigation of this and related purine scaffolds holds significant promise for the future of drug discovery and development.

References

- Hitchings, G. H., & Elion, G. B. (1989). The antimeetabolites of nucleic acids. In Nobel Lectures, Physiology or Medicine 1981-1990.

- Elion, G. B. (1989). The purine path to chemotherapy. In Nobel Lectures, Physiology or Medicine 1981-1990.

- Hitchings, G. H. (1989). Selective inhibitors of dihydrofolate reductase. In Nobel Lectures, Physiology or Medicine 1981-1990.

- Hitchings, G. H. (1969). Chemotherapy and comparative biochemistry. G.H.A. Clowes memorial lecture. Cancer Research, 29(10), 1895–1903.

- Elion, G. B., Burgi, E., & Hitchings, G. H. (1952). Studies on condensed pyrimidine systems. IX. The synthesis of some 6-substituted purines. Journal of the American Chemical Society, 74(2), 411–414.

- Hitchings, G. H., Elion, G. B., Falco, E. A., Russell, P. B., & VanderWerff, H. (1950). The chemotherapy of neoplastic diseases. Annals of the New York Academy of Sciences, 52(8), 1318–1335.

Sources

- 1. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 2. Gertrude B. Elion - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

- 5. George Herbert Hitchings (1905–1998) | Embryo Project Encyclopedia [embryo.asu.edu]

- 6. researchgate.net [researchgate.net]

Introduction: The Hydrazinyl Group as a Gateway to Purine Diversification

An In-Depth Technical Guide to the Chemical Reactivity of the Hydrazinyl Group in Purines

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of endogenous molecules like adenine and guanine and a vast array of therapeutic agents.[1] The functionalization of this privileged heterocycle is a critical endeavor in drug discovery, aimed at modulating biological activity, improving pharmacokinetic properties, and exploring new chemical space.[2] Among the myriad of functional groups that can be installed on the purine ring, the hydrazinyl (-NHNH₂) group stands out for its exceptional versatility. Its rich and tunable reactivity serves as a powerful linchpin for a wide range of chemical transformations.

This guide provides an in-depth exploration of the chemical reactivity of the hydrazinyl group appended to a purine core. We will move beyond simple reaction catalogs to dissect the underlying principles that govern these transformations. For researchers, medicinal chemists, and drug development professionals, a deep understanding of this chemistry is paramount for leveraging hydrazinylpurines as strategic intermediates in the synthesis of novel bioactive compounds. The electron-rich nature of the hydrazine moiety allows it to react through various mechanisms, making it a valuable tool for creating diverse molecular architectures.[3][4]

Core Synthesis: Accessing the Hydrazinylpurine Scaffold

Before exploring its reactivity, it is essential to understand the primary method for synthesizing the hydrazinylpurine precursor. The most common and efficient route involves the nucleophilic aromatic substitution (SNAr) of a halopurine, typically a chloropurine.

The purine ring is electron-deficient, particularly at the C2, C6, and C8 positions, which facilitates attack by nucleophiles.[3] Chlorine is an effective leaving group, making 6-chloropurine a widely used and commercially available starting material. The reaction is typically performed by heating the chloropurine with hydrazine hydrate in a protic solvent like ethanol. A base, such as triethylamine, may be added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[5]

The mechanism proceeds via a Meisenheimer-like intermediate, where the highly nucleophilic hydrazine attacks the electron-poor carbon atom bearing the chlorine. The aromaticity of the purine ring is temporarily disrupted and then restored upon the expulsion of the chloride ion.

Caption: General workflow for the synthesis of 6-hydrazinylpurine.

Key Reactivity Patterns of the Hydrazinyl Group

The synthetic utility of hydrazinylpurines stems from the diverse reactions the hydrazinyl moiety can undergo. We will focus on the most impactful transformations used in medicinal chemistry.

Condensation with Carbonyl Compounds: The Formation of Hydrazones

The most prominent reaction of the hydrazinyl group is its condensation with aldehydes and ketones to form stable hydrazone linkages.[5][6] This reaction is a cornerstone of combinatorial chemistry and fragment-based drug discovery, allowing for the rapid generation of large libraries of compounds from a single hydrazinylpurine core.

The reaction proceeds via a nucleophilic addition-elimination mechanism.[7] The terminal nitrogen of the hydrazinyl group, being the more nucleophilic center, attacks the electrophilic carbonyl carbon. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. The resulting tetrahedral intermediate then eliminates a molecule of water to form the final C=N double bond of the hydrazone.[7][8]

Caption: Mechanism of hydrazone formation from a hydrazinylpurine.

The resulting hydrazones are often crystalline solids with sharp melting points, which historically aided in the characterization of aldehydes and ketones.[7] In drug design, the hydrazone linker can be a stable covalent bond or can be designed to be cleavable under specific physiological conditions, for example, in the acidic microenvironment of a tumor.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield (%) | Reference |

| 6-Hydrazinylpurine | Substituted Benzaldehydes | Ethanol, Reflux | 6-Benzylidenehydrazinylpurine | 75-90% | [5] |

| 2-Hydrazinylpyrazine | Trifluoroacetic Anhydride | Acetonitrile, 0°C | Triazolopyrazine | ~60% | [9] |

| 2,6-Dichloropurine | Hydrazine Hydrate | Ethanol, Reflux | 2-Chloro-6-hydrazinylpurine | High | [4] |

Table 1: Representative reactions and yields for hydrazinylpurine derivatization.

Cyclization Reactions: Building Fused Heterocyclic Systems

The true power of the hydrazinyl group is revealed in its ability to act as a precursor for constructing fused heterocyclic rings. Annulation of a new ring onto the purine core dramatically alters its shape, electronic properties, and potential for biological interactions. A prime example is the synthesis of[4][5]triazolopurines, a class of compounds with significant anti-cancer activity.[4]

This transformation is commonly achieved by reacting the hydrazinylpurine with a reagent that can provide a single carbon atom, such as an orthoester (e.g., triethyl orthoformate) or formic acid. The reaction involves an initial condensation to form an intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the secondary nitrogen of the hydrazine linker onto the newly introduced carbon. Subsequent elimination yields the stable, aromatic triazole ring.

This strategy provides a modular and efficient route to novel, rigid, and planar heterocyclic systems that are of high interest in medicinal chemistry.[6]

Caption: Workflow for the synthesis of a triazolopurine via cyclization.

Oxidation and Reduction Chemistry

The hydrazinyl group and its hydrazone derivatives are redox-active. While direct oxidation of the hydrazinylpurine itself is less common in synthetic applications, the oxidation of the resulting hydrazones can be a significant factor in the stability and metabolism of drug candidates.[5] Electrochemical studies have shown that hydrazone-containing drugs can undergo oxidation, potentially leading to the formation of impurities.[5]

Conversely, the reduction of hydrazones is a synthetically useful transformation. The Wolff-Kishner reduction, for example, converts a hydrazone into an alkane under basic conditions, effectively deoxygenating the original carbonyl compound. While this specific reaction is more general, it highlights the reductive lability of the hydrazone C=N bond, a property that can be exploited in designing prodrugs or chemical probes.

Applications in Medicinal Chemistry and Drug Discovery

The reactivity of the hydrazinyl group directly translates into powerful applications in the development of new therapeutics.

-

Scaffold for Bioactive Molecules: As discussed, the condensation and cyclization reactions allow for the creation of vast libraries of purine analogues. Triazolopurines, synthesized from hydrazinyl precursors, have been investigated as potent anti-cancer agents.[4]

-

Chemical Biology Probes: The ability of hydrazines to react with specific enzyme cofactors makes them valuable as chemical probes to study enzyme function and identify new drug targets.[3][4]

-

Linkers in Bioconjugation: The formation of a stable hydrazone bond is a widely used strategy for linking drugs to antibodies (Antibody-Drug Conjugates, ADCs) or other targeting moieties. The pH-dependent stability of some hydrazone linkers can be exploited for targeted drug release in acidic tumor environments.

Experimental Protocols

The following protocols are provided as a representative guide for the synthesis and derivatization of hydrazinylpurines.

Protocol 1: Synthesis of 6-Hydrazinyl-9H-purine

This protocol describes the nucleophilic substitution of 6-chloropurine with hydrazine hydrate.

Materials:

-

6-Chloropurine (1.0 eq)

-

Hydrazine hydrate (3.0 eq)

-

Ethanol (as solvent)

-

Triethylamine (optional, 1.1 eq)

-

Round-bottom flask, reflux condenser, magnetic stirrer

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add 6-chloropurine and ethanol.

-

Add triethylamine (if used) followed by the dropwise addition of hydrazine hydrate at room temperature.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

-

Maintain reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting material and impurities.

-

Dry the product under vacuum to yield 6-hydrazinyl-9H-purine as a solid.

Protocol 2: Synthesis of 6-(Benzylidenehydrazinyl)-9H-purine (Hydrazone Formation)

This protocol details the condensation of 6-hydrazinylpurine with benzaldehyde.

Materials:

-

6-Hydrazinyl-9H-purine (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount, 2-3 drops)

Procedure:

-

Suspend 6-hydrazinyl-9H-purine in ethanol in a round-bottom flask.

-

Add benzaldehyde to the suspension.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.[5]

-

Upon completion, cool the mixture to room temperature.

-

The resulting hydrazone product will precipitate. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold ethanol and dry under vacuum.

Conclusion

The hydrazinyl group is far more than a simple substituent on a purine ring; it is a versatile chemical handle that unlocks a vast potential for molecular diversification. Its predictable and efficient participation in condensation and cyclization reactions provides medicinal chemists with reliable pathways to novel and complex scaffolds, such as hydrazones and triazolopurines. A thorough understanding of the mechanisms and experimental conditions governing this reactivity is crucial for any scientist working in purine chemistry and drug discovery. The continued exploration of the unique chemical properties of hydrazinylpurines will undoubtedly lead to the development of next-generation therapeutics and innovative chemical biology tools.

References

-

Jadhav, S. D., et al. (2013). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Bunce, R. A., et al. (2020). Orthoesters in heterocycle synthesis. Arkivoc. [Link]

-

Lin, Z., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

-

Kapadiya, K., et al. (2021). Regioselective synthesis of triazolo[3,4-e]purine derivatives and their anti-cancer activity against NCI-60 cell-lines. Folia Medica. [Link]

-

Hocek, M. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Accounts of Chemical Research. [Link]

-

Li, J., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. [Link]

-

Kapadiya, K., et al. (2021). Regioselective synthesis of triazolo[3,4-e]purine derivatives and their anti-cancer activity against NCI-60 cell-lines. PubMed. [Link]

-

Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[4][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]

-

Abdel-Gawad, H., et al. (2018). Purines and triazolo[4,3-e]purines containing pyrazole moiety as potential anticancer and antioxidant agents. Future Medicinal Chemistry. [Link]

-

Mayr, H., et al. (2016). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry. [Link]

-

Dehghani, M., et al. (2021). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. [Link]

-

BYJU'S. (n.d.). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

YouTube. (2017). Electrophilic substitution reactions - pyridine. [Link]

-

Scribd. (n.d.). Purines. [Link]

-

LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

-

Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]

-

de la O-Arciniega, M., et al. (2022). Structure–activity features of purines and their receptors: implications in cell physiopathology. Molecules. [Link]

-

MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Regioselective synthesis of triazolo[3,4- e]purine derivatives and their anti-cancer activity against NCI-60 cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of triazolo[3,4-e]purine derivatives and their anti-cancer activity against NCI-60 cell-lines [foliamedica.bg]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Purines and triazolo[4,3-e]purines containing pyrazole moiety as potential anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Renaissance of Substituted Purines: A Technical Guide for Drug Development Professionals

Foreword: Beyond the Building Blocks of Life

Purines, the fundamental components of nucleic acids, have long been recognized for their central role in cellular life. However, their therapeutic potential extends far beyond this foundational function. Through strategic chemical modifications, the purine scaffold has been transformed into a powerhouse of pharmacological activity, yielding a diverse array of drugs that combat some of the most challenging human diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic applications of substituted purines, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their discovery and development. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems to ensure scientific integrity and reproducibility.

The Chemical Versatility of the Purine Scaffold

The purine ring system, a fusion of a pyrimidine and an imidazole ring, offers multiple sites for chemical substitution, allowing for the fine-tuning of pharmacological properties. The most common points of modification are the C2, C6, C8, and N9 positions.

-

N9-Substitution: Modification at the N9 position is a cornerstone of many nucleoside analogs. These compounds often act as mimics of natural nucleosides, interfering with DNA and RNA synthesis.[1] The synthesis of N9-substituted purines can be achieved through various methods, including the alkylation of purine salts.[2]

-

C6-Substitution: The C6 position is critical for the interaction of purines with many enzymes. Substitution at this site has led to the development of potent kinase inhibitors and other targeted therapies.[3][4] Modern synthetic techniques, such as photoredox/nickel dual catalysis, have enabled the efficient late-stage functionalization of this position.[3][4]

-

C8-Substitution: Arylation at the C8 position has been a long-standing synthetic challenge, but recent advances, particularly the Suzuki cross-coupling reaction, have opened up new avenues for creating novel purine analogs with diverse biological activities.[5][6][7][8]

Therapeutic Frontiers of Substituted Purines

The strategic modification of the purine scaffold has yielded a rich pipeline of therapeutic agents across multiple disease areas.

Oncology: A Pillar of Cancer Chemotherapy

Substituted purines are among the most important classes of anticancer agents, with several compounds approved by the FDA for the treatment of various malignancies.[9] Their mechanisms of action are diverse, ranging from the disruption of nucleic acid metabolism to the targeted inhibition of cancer-promoting signaling pathways.[10]

Mechanism of Action:

Many purine analogs function as antimetabolites. After cellular uptake, they are converted to their nucleotide forms, which then interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[11]

-

Fludarabine: This fluorinated purine analog is a cornerstone in the treatment of chronic lymphocytic leukemia (CLL).[12] Its triphosphate metabolite, F-ara-ATP, inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, effectively halting DNA replication.[12] Fludarabine is also a potent inducer of apoptosis, activating both intrinsic and extrinsic pathways.[12] Its pro-apoptotic effects are mediated, in part, through the inhibition of the NF-κB signaling pathway and the STAT1 pathway.[13][14]

-

Clofarabine: A second-generation purine nucleoside analog, clofarabine was designed to combine the favorable properties of fludarabine and cladribine.[15] It inhibits ribonucleotide reductase and DNA synthesis and is a potent inducer of apoptosis through mitochondrial disruption.[16][17][18]

-

Mercaptopurine: A thiopurine analog, 6-mercaptopurine is widely used in the treatment of acute lymphoblastic leukemia.[19] It is converted to thioguanine nucleotides, which are incorporated into DNA and RNA, leading to cytotoxicity.[11]

Targeted Therapies:

Beyond their role as antimetabolites, substituted purines have emerged as potent inhibitors of key signaling molecules in cancer, such as protein kinases.

Signaling Pathway: Fludarabine-Induced Apoptosis in B-CLL

Caption: Fludarabine's multi-pronged attack on B-CLL cells.

Virology: Combating Viral Infections

The principle of disrupting nucleic acid synthesis has also been successfully applied to the development of antiviral agents. Several purine analogs are potent inhibitors of viral replication.

A series of piperidine-substituted purines have shown remarkable inhibitory potencies against HIV.[20] Other purine derivatives have demonstrated significant activity against influenza A/H1N1.[20] Acyclic nucleoside phosphonates have been investigated for their activity against herpes simplex virus (HSV) and cytomegalovirus (CMV).[21][22]

Table 1: Antiviral Activity of Selected Substituted Purines

| Compound Class | Virus | Assay | EC50 | Reference(s) |

| Piperidine-substituted purines | HIV-1 | Cellular Assay | Sub-micromolar | [20] |

| Piperidine-substituted purines | Influenza A/H1N1 | MDCK Cells | Lower than Ribavirin | [20] |

| Acyclic Nucleoside Phosphonates | HCMV | Plaque Reduction | 0.24 µg/mL | [21] |

| Acyclic Nucleoside Phosphonates | MCMV | Plaque Reduction | 0.51 µg/mL | [21] |

| Pyrrolo[2,3-d]pyrimidines | HSV-1 | Plaque Reduction | 0.02-0.3 µM | [23] |

| Roscovitine | HSV-1 | Plaque Reduction | 38 µM | [23] |

Neurology: A New Hope for Neurodegenerative Diseases

Emerging research has highlighted the neuroprotective potential of substituted purines, offering new therapeutic avenues for devastating conditions like Parkinson's and Alzheimer's disease. The modulation of purinergic signaling, particularly adenosine receptors, is a key area of investigation.

Adenosine A2A Receptor Antagonists in Parkinson's Disease:

The adenosine A2A receptor is highly expressed in the basal ganglia, a brain region critical for motor control that is profoundly affected in Parkinson's disease.[20][24] A2A receptor antagonists have been shown to improve motor symptoms in preclinical models and in clinical trials.[24][25] They are thought to work by modulating the release of neurotransmitters like GABA and glutamate.[24] Istradefylline is an A2A receptor antagonist that has been approved for the treatment of Parkinson's disease.[24]

Signaling Pathway: A2A Receptor Antagonism in Parkinson's Disease

Caption: A2A receptor antagonists restore motor control in Parkinson's.